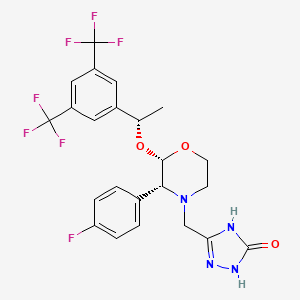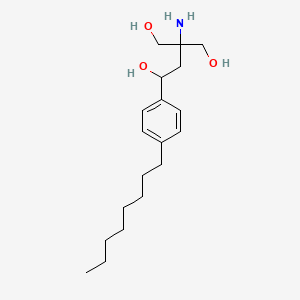
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol
Vue d'ensemble
Description
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol is a versatile chemical compound with immense potential in scientific research. It is used for pharmaceutical testing . Its unique properties open doors for various applications, revolutionizing fields like medicine and material science.
Molecular Structure Analysis
The molecular formula of this compound is C19H33NO3 . Its average mass is 323.470 Da and its monoisotopic mass is 323.246033 Da .Applications De Recherche Scientifique
Synthesis of Soluble and Thermally Stable Polymers : A study by Faghihi et al. (2011) described the synthesis of a new type of dicarboxylic acid from a similar compound (1,4-bis[4-aminophenoxy]butane) used in the creation of poly(ether–ester–imide)s, showcasing its application in developing thermally stable and organosoluble polymers with good inherent viscosities (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Immunosuppressive Drug Development : Kiuchi et al. (2000) synthesized a series of compounds, including 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, to evaluate their immunosuppressive effects, potentially useful for organ transplantation (Kiuchi, Adachi, Kohara, Minoguchi, Hanano, Aoki, Mishina, Arita, Nakao, Ohtsuki, Hoshino, Teshima, Chiba, Sasaki, & Fujita, 2000).
Antibacterial and Anticancer Applications : Abdelwahab et al. (2019) explored the chemical modification of poly(3-hydroxybutyrate) with different amino compounds, including 1,4-butanediamine, for applications in antibacterial and anticancer activities (Abdelwahab, El‐Barbary, El-Said, El Naggar, & Elkholy, 2019).
Synthesis of Vic-Dioxime Complexes : Canpolat and Kaya (2005) synthesized N-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]butane-1,4-diamine, which has a similar structure, for the formation of new vic-dioxime complexes. These complexes have potential applications in coordination chemistry (Canpolat & Kaya, 2005).
Microbial Production of Diols : A review by Zeng and Sabra (2011) on microbial production of diols, including 1,4-butanediol, highlights its significance as a platform chemical for various industrial applications (Zeng & Sabra, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPVJOPHSHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


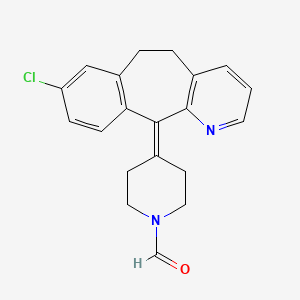
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

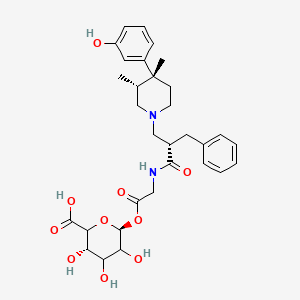
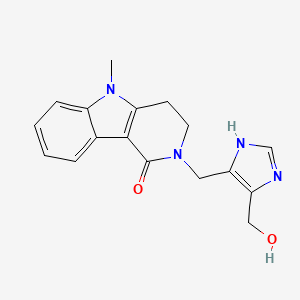
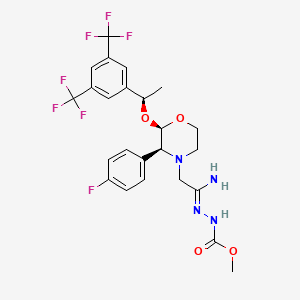
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
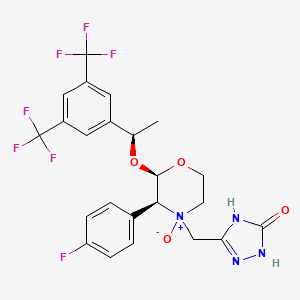
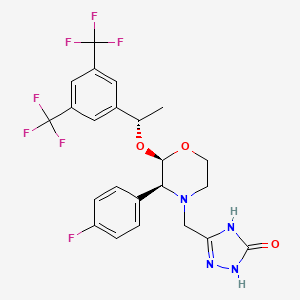
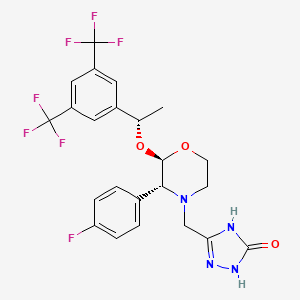

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
